Tert-butyl 2-fluoro-3-methylbenzoate
Description
tert-Butyl 2-fluoro-3-methylbenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group at the para position, a fluorine atom at the ortho position (C2), and a methyl substituent at the meta position (C3) on the benzene ring. This compound is structurally analogous to other tert-butyl benzoate derivatives used in pharmaceutical and agrochemical synthesis, where fluorine and alkyl substituents modulate electronic properties, solubility, and metabolic stability .
Properties
CAS No. |
1400755-19-2 |
|---|---|
Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
AKYGDXIKAFEDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-3-methylbenzoate typically involves the esterification of 2-fluoro-3-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-fluoro-3-methylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-fluoro-3-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to substitute the fluorine atom.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the methyl group to a carboxylic acid.
Major Products Formed
Substitution: The major product is the corresponding substituted benzoate.
Reduction: The major product is tert-butyl 2-fluoro-3-methylbenzyl alcohol.
Oxidation: The major product is tert-butyl 2-fluoro-3-carboxybenzoate.
Scientific Research Applications
Tert-butyl 2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-3-methylbenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Patent Activity : tert-Butyl benzoate derivatives are frequently cited in pharmaceutical patents, such as intermediates for kinase inhibitors (e.g., Example 75 in ) .
- Stability : The tert-butyl group enhances hydrolytic stability compared to methyl esters, making these compounds suitable for multi-step syntheses .
Biological Activity
Tert-butyl 2-fluoro-3-methylbenzoate is an organic compound notable for its potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications, drawing on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13FO2
- Molecular Weight : Approximately 210.25 g/mol
- IUPAC Name : this compound
The presence of a tert-butyl group, a fluorine atom, and a methyl group within the benzoate structure contributes to its unique chemical properties, influencing its biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification : Reacting 2-fluoro-3-methylbenzoic acid with tert-butanol in the presence of an acid catalyst.
- Fluorination : Utilizing reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom selectively.
These methods yield high purity and are essential for subsequent biological studies.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and binding affinity, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways critical for various physiological processes.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that fluorinated benzoates exhibit antimicrobial properties. In vitro studies demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Compounds with similar structures have been shown to possess anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Drug Development Applications : Its unique structure positions it as a valuable intermediate in drug synthesis. The compound's characteristics allow it to serve as a scaffold for developing new pharmaceuticals targeting specific diseases.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Tert-butyl 2-fluoro-4-methylbenzoate | Moderate antimicrobial effects | Enzyme inhibition |
| Tert-butyl 3-fluoro-2-methylbenzoate | Strong anti-inflammatory properties | Receptor modulation |
| Tert-butyl 2-chloro-3-methylbenzoate | Low antimicrobial activity | Weak enzyme interaction |
This table highlights how variations in substituents can influence biological activity and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
